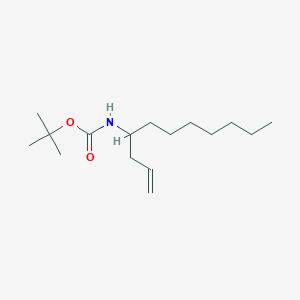

N-Boc-(+/-)-undec-1-en-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Boc-(+/-)-undec-1-en-4-amine” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the N-Boc protection of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst , and perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis

The Boc group can be removed using various methods. For instance, it can be removed using oxalyl chloride in methanol . This method allows the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Other methods include the use of solid Brønsted acid catalysts and a choline chloride/p-toluenesulfonic acid deep eutectic solvent .科学的研究の応用

- The Boc group serves as a common amine-protecting group in peptide synthesis. Researchers use it to protect the amino terminus during solid-phase peptide assembly. By selectively removing the Boc group, they can access various peptide sequences for drug development .

- N-Boc deprotection methods have evolved to address environmental concerns. A recent study introduced an efficient and sustainable approach using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as both the reaction medium and catalyst. This method allows clean deprotection of diverse N-Boc derivatives, minimizing environmental impact .

- Researchers have explored ultrasound irradiation for N-Boc protection. Under mild conditions and room temperature, this green and simple approach achieves selective N-Boc protection with excellent yields. The absence of auxiliary substances and the use of an easily available reagent make it attractive for practical applications .

- Another eco-friendly route involves almost quantitative BOC protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This catalyst- and solvent-free method operates under mild reaction conditions, providing a practical alternative for large-scale synthesis .

Peptide Synthesis and Drug Development

Green Chemistry and Sustainable Synthesis

Ultrasound-Assisted N-Boc Protection

Chemoselective BOC Protection

作用機序

Target of Action

N-Boc-(+/-)-undec-1-en-4-amine is a type of Boc-protected amine . The primary targets of this compound are amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides . The Boc group serves as a protective group for these amines during synthetic organic transformations .

Mode of Action

The compound works by protecting amines as less reactive carbamates in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This compound is stable towards most nucleophiles and bases , making it an effective protective group during various chemical reactions.

Biochemical Pathways

The primary biochemical pathway involved in the action of N-Boc-(+/-)-undec-1-en-4-amine is the protection and deprotection of amines. This process is crucial in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The compound’s action affects the reactivity of amines, influencing subsequent reactions and downstream effects in these pathways.

Pharmacokinetics

The pharmacokinetics of N-Boc-(+/-)-undec-1-en-4-amine, like other Boc-protected amines, involves its stability towards various chemical conditions. It is stable towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation . The boc group can be removed under acidic conditions , which is an important aspect of its bioavailability in chemical reactions.

Result of Action

The result of the action of N-Boc-(+/-)-undec-1-en-4-amine is the protection of amines, rendering them less reactive and thus preventing unwanted reactions during synthetic transformations . After the necessary reactions have taken place, the Boc group can be removed, restoring the reactivity of the amine .

Action Environment

The action of N-Boc-(+/-)-undec-1-en-4-amine is influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH and temperature of the environment . Furthermore, the presence of certain reagents can trigger the removal of the Boc group . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in synthetic organic chemistry.

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

The development of more efficient and sustainable methods for the protection and deprotection of the Boc group is an active area of research . For instance, the use of oxalyl chloride in methanol has been reported as a mild method for the selective deprotection of the N-Boc group . Similarly, the use of solid Brønsted acid catalysts and a choline chloride/p-toluenesulfonic acid deep eutectic solvent have been explored for the same purpose. These methods offer advantages in terms of greening, simplicity, and short reaction times, making them useful alternatives to standard methods .

特性

IUPAC Name |

tert-butyl N-undec-1-en-4-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c1-6-8-9-10-11-13-14(12-7-2)17-15(18)19-16(3,4)5/h7,14H,2,6,8-13H2,1,3-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETLMQFYQMEDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC=C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-undec-1-en-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)

![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)

![9H-Fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2841028.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)